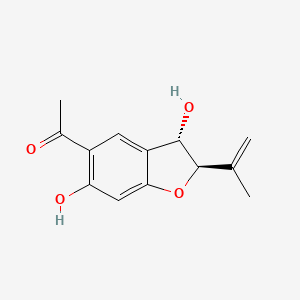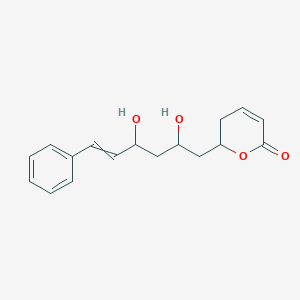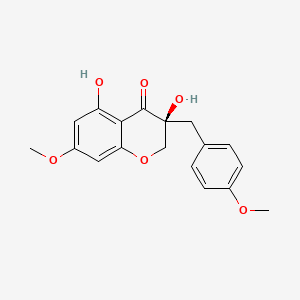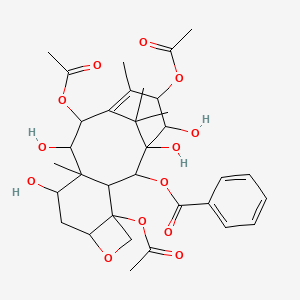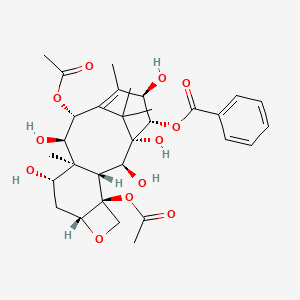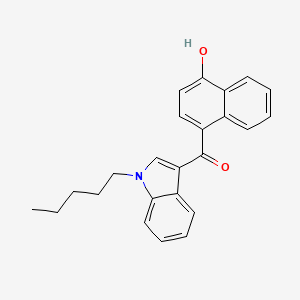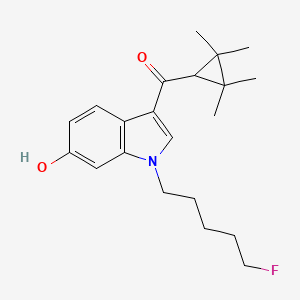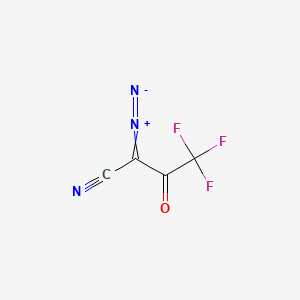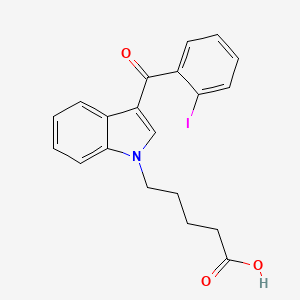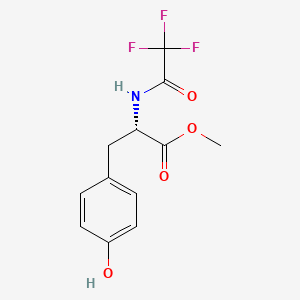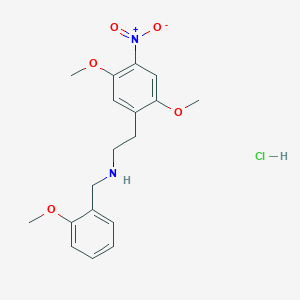
25N-NBOMe (chlorhydrate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
25N-NBOMe (hydrochloride) has several scientific research applications:
Neuropharmacology: It is used to study the effects of serotonin receptor agonists on brain function and behavior.
Forensic Toxicology: The compound is analyzed in forensic laboratories to detect its presence in biological samples and understand its metabolism.
Psychopharmacology: Researchers use this compound to investigate the mechanisms underlying hallucinogenic effects and their potential therapeutic applications.
Mécanisme D'action
Le principal mécanisme d’action du 25N-NBOMe (chlorhydrate) implique sa forte affinité et son activité agoniste au niveau des récepteurs 5-HT2A de la sérotonine . Cette interaction entraîne une modification de la libération de neurotransmetteurs, en particulier la sérotonine, la dopamine et le glutamate, ce qui provoque les effets hallucinogènes du composé . Le composé affecte également d’autres récepteurs de la sérotonine, tels que le 5-HT2C, mais avec une affinité plus faible .
Safety and Hazards
25N-NBOMe has been associated with severe intoxications and even deaths . Commonly observed adverse effects include visual and auditory hallucinations, confusion, anxiety, panic and fear, agitation, uncontrollable violent behavior, seizures, excited delirium, and sympathomimetic signs such as mydriasis, tachycardia, hypertension, hyperthermia, and diaphoresis .
Orientations Futures
The origin of the NBOMe-induced toxicity is not well understood, and certain individuals may show idiosyncratic responses . Nonetheless, this class of psychedelic compounds, in particular 25B-NBOMe and 25CN-NBOH, have provided the scientific community with new tools to selectively investigate 5-HT2A receptors in preclinical and clinical research .
Analyse Biochimique
Biochemical Properties
25N-NBOMe (hydrochloride) is an ultrapotent and highly efficacious agonist of serotonin 5-HT 2A and 5-HT 2C receptors . It displays higher affinity for 5-HT 2A receptors than their 2C counterparts and has markedly lower affinity, potency, and efficacy at the 5-HT 2B receptor compared to 5-HT 2A or 5-HT 2C .
Cellular Effects
25N-NBOMe (hydrochloride) has been reported to have significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . It has been associated with life-threatening toxicity and death .
Molecular Mechanism
25N-NBOMe (hydrochloride) exerts its effects at the molecular level primarily through its action as a potent full agonist for the 5HT 2A receptor . It binds to these receptors and activates them, leading to a series of downstream effects that contribute to its psychoactive properties .
Dosage Effects in Animal Models
In animal models, the effects of 25N-NBOMe (hydrochloride) vary with different dosages . At certain doses, it has been shown to produce conditioned place preference, indicating its potential for abuse .
Metabolic Pathways
The metabolism of 25N-NBOMe (hydrochloride) has been studied in human liver microsomes . The biotransformations included hydroxylation, O-demethylation, N-dealkylation, nitro reduction, dehydrogenation, carbonylation, and combinations thereof .
Transport and Distribution
It is known that the drug can be administered sublingually/buccally, intravenously, via nasal insufflations, or by smoking .
Méthodes De Préparation
La synthèse du 25N-NBOMe (chlorhydrate) implique plusieurs étapes, en commençant par le précurseur 2,5-diméthoxy-4-nitrophénéthylamine (2C-N). L’étape clé de la synthèse est la substitution N-(2-méthoxybenzyle) au niveau du groupe amine. Cette réaction nécessite généralement l’utilisation d’une base forte et d’un solvant approprié, tel que le diméthylformamide (DMF), sous des conditions de température contrôlées
Analyse Des Réactions Chimiques
Le 25N-NBOMe (chlorhydrate) subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut conduire à la formation de métabolites hydroxylés.
Réduction : La réduction du nitro est une réaction courante pour ce composé, transformant le groupe nitro en amine.
Substitution : Le composé peut subir des réactions de N-désalkylation et de O-déméthylation.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions sont des métabolites hydroxylés et déméthylés .
Applications de la recherche scientifique
Le 25N-NBOMe (chlorhydrate) a plusieurs applications de recherche scientifique :
Neuropharmacologie : Il est utilisé pour étudier les effets des agonistes des récepteurs de la sérotonine sur le fonctionnement du cerveau et le comportement.
Toxicologie médico-légale : Le composé est analysé dans les laboratoires médico-légaux pour détecter sa présence dans les échantillons biologiques et comprendre son métabolisme.
Psychopharmacologie : Les chercheurs utilisent ce composé pour étudier les mécanismes sous-jacents aux effets hallucinogènes et leurs applications thérapeutiques potentielles.
Comparaison Avec Des Composés Similaires
Le 25N-NBOMe (chlorhydrate) fait partie de la série de composés NBOMe, qui comprend d’autres dérivés comme le 25I-NBOMe, le 25B-NBOMe et le 25C-NBOMe . Ces composés partagent une structure similaire mais diffèrent par leurs substitutions en position 4 du cycle phénéthylamine. Par exemple :
25I-NBOMe : Contient un substituant iode.
25B-NBOMe : Contient un substituant brome.
25C-NBOMe : Contient un substituant chlore.
La particularité du 25N-NBOMe (chlorhydrate) réside dans son substituant nitro, qui contribue à son profil pharmacologique distinct et à ses voies métaboliques .
Propriétés
IUPAC Name |
2-(2,5-dimethoxy-4-nitrophenyl)-N-[(2-methoxyphenyl)methyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5.ClH/c1-23-16-7-5-4-6-14(16)12-19-9-8-13-10-18(25-3)15(20(21)22)11-17(13)24-2;/h4-7,10-11,19H,8-9,12H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKAFRJJZBSVSPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCCC2=CC(=C(C=C2OC)[N+](=O)[O-])OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
